ALPRENOLOL_met017
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Overview
Description
Alprenolol glucuronide is a metabolite of alprenolol, a non-selective beta-blocker used in the treatment of hypertension, angina pectoris, and arrhythmias . The glucuronide conjugate is formed through the process of glucuronidation, a major phase II metabolic pathway that enhances the solubility and excretion of drugs and their metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alprenolol glucuronide involves the conjugation of alprenolol with glucuronic acid. This process can be achieved through enzymatic glucuronidation using uridine 5’-diphospho-glucuronic acid (UDPGA) as a cofactor and uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes . The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of the glucuronic acid moiety to the hydroxyl group of alprenolol .
Industrial Production Methods: Industrial production of alprenolol glucuronide may involve biocatalysis using recombinant UGT enzymes expressed in microbial hosts. This method offers high efficiency and environmental friendliness compared to traditional chemical synthesis . The process includes the fermentation of engineered microorganisms, followed by extraction and purification of the glucuronide product.
Chemical Reactions Analysis
Types of Reactions: Alprenolol glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis involves the cleavage of the glucuronide bond, releasing the parent drug and glucuronic acid . Transacylation reactions can lead to the formation of various positional isomers of the glucuronide .
Common Reagents and Conditions: The hydrolysis of alprenolol glucuronide can be catalyzed by acidic or basic conditions, as well as by specific enzymes such as beta-glucuronidase . Transacylation reactions may occur spontaneously under physiological conditions, influenced by factors such as pH and the presence of nucleophiles .
Major Products Formed: The major products formed from the hydrolysis of alprenolol glucuronide are alprenolol and glucuronic acid . Transacylation reactions can produce various positional isomers of the glucuronide, including 1-alpha, 2-alpha, 2-beta, 3-alpha, 3-beta, 4-alpha, and 4-beta isomers .
Scientific Research Applications
Alprenolol glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used as a model compound to study the glucuronidation process and the role of UGT enzymes in drug metabolism . Additionally, it serves as a reference standard in analytical methods for the quantification of glucuronide metabolites in biological samples .
In medicine, alprenolol glucuronide is investigated for its potential role in modulating the pharmacological effects of alprenolol. The formation of glucuronide conjugates can influence the duration and intensity of drug action by altering the drug’s solubility, distribution, and excretion .
Mechanism of Action
The mechanism of action of alprenolol glucuronide involves its formation through the conjugation of alprenolol with glucuronic acid. This process is catalyzed by UGT enzymes, which transfer the glucuronic acid moiety to the hydroxyl group of alprenolol . The resulting glucuronide conjugate is more water-soluble, facilitating its excretion via the kidneys .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to alprenolol glucuronide include propranolol glucuronide and oxprenolol glucuronide, which are also glucuronide conjugates of non-selective beta-blockers .
Uniqueness: Alprenolol glucuronide is unique in its specific pharmacokinetic and pharmacodynamic properties. While propranolol and oxprenolol glucuronides share similar metabolic pathways, the specific UGT isoforms involved and the resulting pharmacological effects can differ . Additionally, the formation of positional isomers and the stability of the glucuronide conjugate can vary among these compounds .
Properties
Molecular Formula |
C21H31NO8 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H31NO8/c1-4-7-13-8-5-6-9-15(13)28-11-14(10-22-12(2)3)29-21-18(25)16(23)17(24)19(30-21)20(26)27/h4-6,8-9,12,14,16-19,21-25H,1,7,10-11H2,2-3H3,(H,26,27) |
InChI Key |
BALXTVIXZJOBOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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